S6K1 Inhibitory Potency: Cyclopropyl vs. Phenyl Substitution in the Benzimidazole Core
In a focused SAR study on C-5 and C-7 substituted benzimidazoles as S6K1 inhibitors, the 2-cyclopropyl analog (compound 20c) demonstrated an IC50 of 334 ± 25.1 nM [1]. This is a >4.9-fold improvement over the 2-phenyl analog (compound 20b, IC50: 1640 ± 530 nM), highlighting the critical role of the cyclopropyl ring in target engagement [1].
| Evidence Dimension | S6K1 Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 334 ± 25.1 nM (Compound 20c, R1 = cyclopropyl) |
| Comparator Or Baseline | 1640 ± 530 nM (Compound 20b, R1 = phenyl) |
| Quantified Difference | 4.9-fold greater potency for the cyclopropyl analog |
| Conditions | S6K1 mobility shift assay; mean ± SD, triplicate measurements |
Why This Matters
A >4.9-fold potency difference at the lead scaffold level directly translates to a better starting point for medicinal chemistry optimization, saving significant synthesis and screening resources compared to starting from the phenyl analog.
- [1] Banderage, U. et al. Discovery of Potent Ribosomal S6 Kinase (S6K1) Inhibitors. Oncotarget 2013 (Table 5). PMC3858552. View Source
